5-Methyl-2-oxoimidazole-4-carboxamide

Plant Biology Cytokinin Mimic Chlorophyll Retention

Researchers needing a defined 2-oxoimidazole scaffold for SAR often face supply inconsistency. This 5-methyl derivative eliminates structural ambiguity, providing a validated core for antisenescence agent development and nucleoside analog synthesis. Key attributes: • Enables systematic N-substitution studies with a baseline 5-methyl pharmacophore for cytokinin mimicry. • Serves as a less reactive radical scavenger control vs. 2-thioxo analogs in antioxidant mechanism studies. • Offers distinct metal-coordination potential for DNA base-pairing research, mimicking thymidine modification. Supplied with certified purity to ensure batch-to-batch reproducibility for your research program.

Molecular Formula C5H5N3O2
Molecular Weight 139.114
CAS No. 129015-14-1
Cat. No. B592522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-oxoimidazole-4-carboxamide
CAS129015-14-1
Synonyms2H-Imidazole-4-carboxamide,5-methyl-2-oxo-(9CI)
Molecular FormulaC5H5N3O2
Molecular Weight139.114
Structural Identifiers
SMILESCC1=NC(=O)N=C1C(=O)N
InChIInChI=1S/C5H5N3O2/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)
InChIKeyVVXPUIWGQWCCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-oxoimidazole-4-carboxamide Procurement Guide


5-Methyl-2-oxoimidazole-4-carboxamide (CAS 129015-14-1) is a low-molecular-weight (139.11 g/mol) heterocyclic building block belonging to the 2-oxoimidazole-4-carboxamide class . Unlike its non-methylated parent compound, the presence of the methyl group at the 5-position of the imidazole ring introduces a key point of structural differentiation that can be exploited in structure-activity relationship (SAR) studies . This specific substitution has been shown in analogous imidazole-4-carboxamide series to significantly modulate biological outcomes, such as enhancing antisenescence activity when replacing a cyano group [1]. Its physicochemical properties, including a moderate aqueous solubility (>18.9 µg/mL) and a computed logP of approximately -0.3 to -1.1, position it as a polar scaffold suitable for further derivatization in medicinal chemistry and chemical biology projects .

SAR differentiation 5-Methyl substitution enables structure-activity relationship studies
Polar scaffold Moderate aqueous solubility and lipophilicity support medicinal chemistry derivatization
Assay compatibility Solubility profile suits cell-based and biochemical assay development

Why This Imidazole-4-carboxamide Is Not Interchangeable


The scientific selection of 5-Methyl-2-oxoimidazole-4-carboxamide over generic imidazole-4-carboxamide analogs is not a trivial decision. The 2-oxo group enables distinct metal-coordination chemistry in applications like artificial DNA base pairing, a property not shared by standard imidazoles [1]. Simultaneously, the 5-methyl substituent, while seemingly minor, exerts significant control over biological activity. In a direct comparative study on related 4,5-disubstituted imidazoles, the presence of a 5-methyl group dramatically enhanced antisenescence activity compared to a 5-cyano group in the imidazolecarboxamide series [2]. Furthermore, the 2-oxo-4-carboxamide configuration provides distinct antioxidant reactivity profiles compared to its 2-thioxo counterparts, which react with free radicals at a much faster rate [3]. These differences confirm that the specific combination of functional groups in this compound dictates its physicochemical and biological behavior, making simple substitution with a different analog scientifically unsound.

2-Oxo metal coordination
The 2-oxo group enables metal-mediated DNA base pairing; standard imidazoles lack this property, limiting direct analog substitution.
5-Methyl biological activity control
Reported antisenescence activity in imidazolecarboxamides strongly depends on the 5-methyl group; 5-cyano analogs show different response profiles.
2-Thioxo antioxidant mismatch
2-Oxo imidazolones exhibit distinct radical scavenging kinetics vs. 2-thioxo counterparts; they are not interchangeable in oxidative stress models.

Quantitative Evidence vs. Closest Analogs


5-Methyl vs. 5-Cyano Substitution in Antisenescence Activity

In a direct comparison within the imidazolecarboxamide series (Cavender et al., 1988), the replacement of a 4(5)-cyano group with a methyl group, creating a derivative of the target compound, led to a 'significant enhancement' of antisenescence activity in a wheat leaf chlorophyll retention bioassay [1]. While the parent compound itself was not the primary subject, its core scaffold (with a 5-methyl group) forms the basis of the more active compound series, validating the importance of this specific substitution pattern over a 5-cyano analog for this biological activity.

5-Methyl vs. 5-Cyano activity
Head-to-head
5-Methyl-substituted imidazolecarboxamide exhibited higher antisenescence activity vs. 5-cyano analog in wheat leaf chlorophyll retention bioassay.
Supports SAR-driven scaffold selection for antisenescence research.
Scaffold-level comparison; model-specific.
Plant Biology Cytokinin Mimic Chlorophyll Retention

2-Oxo vs. 2-Thioxo Reactivity in Radical Scavenging

A comparative study by Smith et al. (1987) on the antioxidant properties of 2-imidazolones (containing the 2-oxo group of the target compound) and 2-imidazolthiones provides quantitative differentiation [1]. The study showed that while both compound classes reacted with the DPPH free radical, 2-imidazolthiones did so at rates comparable to uric acid, whereas 2-imidazolones exhibited a much slower reaction rate. Furthermore, 2-imidazolones had little effect on the oxidation of oxyhemoglobin by nitrite, a test where 2-imidazolthiones were protective. This indicates distinct, application-specific antioxidant behavior.

2-Oxo vs. 2-Thioxo reactivity
Class-level
2-Imidazolones (2-oxo) showed much slower DPPH scavenging kinetics and no protective effect on oxyhemoglobin oxidation, contrasting with 2-imidazolthiones.
Class-level reactivity difference; not a direct substitute for 2-thioxo probes.
In vitro assay context.
Antioxidant Free Radical Scavenging DPPH Assay

Solubility and Lipophilicity Profile for Assay Design

The target compound's physicochemical profile can be compared to a close structural analog to highlight key differences for assay development. 5-Methyl-2-oxoimidazole-4-carboxamide has a reported logP of approximately -0.3 to -1.10 and an aqueous solubility of >18.9 µg/mL . Its non-methylated parent scaffold, 2-oxoimidazole-4-carboxylic acid, has a computed XLogP3-AA of -0.8 [1]. The addition of the 5-methyl group and the carboxamide moiety on the target compound increases lipophilicity relative to the carboxylic acid, potentially enhancing membrane permeability in cell-based assays while maintaining moderate water solubility.

Lipophilicity shift
Cross-study comparable
Target compound logP 0.5–0.8 units higher than 2-oxoimidazole-4-carboxylic acid (demethylated analog), with >18.9 µg/mL aqueous solubility maintained.
Indicates increased lipophilicity for probe design without solubility loss.
Computational vs. experimental; assay context-dependent.
Physicochemical Properties Solubility Lipophilicity

Optimal Research Application Scenarios


Medicinal Chemistry Scaffold for Kinase Modulators

The compound serves as a versatile core scaffold for synthesizing libraries of bioactive molecules. The 5-methyl group is a key pharmacophoric element, as evidenced by SAR studies showing it significantly enhances biological activity over a cyano group in imidazolecarboxamides [1]. This scaffold can be elaborated to target enzymes like TAK1 kinase or GPCRs like mGluR2, where imidazole-4-carboxamide derivatives have demonstrated potent and selective modulation [2].

Plant Biology: Novel Cytokinin Mimic Design

The proven ability of 5-methyl-substituted imidazolecarboxamides to retain chlorophyll in excised wheat leaves makes this compound an ideal starting point for developing new antisenescence agents or cytokinin mimics [1]. Researchers can use it to systematically explore how further N-substitution affects activity, leveraging the established baseline activity of the 5-methyl scaffold.

Chemical Biology: Metal-Coordinating DNA Base Analogs

The 2-oxoimidazole moiety is structurally related to nucleobases that participate in metal-mediated DNA base pairing. The compound can be elaborated into a nucleoside analog for incorporation into oligonucleotides, enabling the study of metal-dependent duplex stabilization [3]. The presence of the 5-methyl group mimics the natural thymidine modification and may affect base-pairing fidelity and metal-ion selectivity.

Oxidative Stress and Free Radical Biology Studies

The distinct antioxidant profile of 2-oxoimidazolones, characterized by a slow reaction with DPPH radicals, makes this compound a useful tool for mechanistic studies of radical scavenging [4]. It serves as a less reactive control against its 2-thioxo counterparts, which react with radicals at a rate comparable to physiological antioxidants like uric acid, allowing researchers to dissect structure-reactivity relationships.

Application
Selection Property
Validation Focus
Kinase modulator library synthesis
5-Methyl pharmacophoric element
Enzyme inhibition and selectivity profiling
Cytokinin mimic antisenescence research
5-Methyl scaffold baseline activity
Chlorophyll retention bioassay standardization
Metal-mediated DNA base-pairing studies
2-Oxo metal-coordination capability
Duplex stability and metal-ion selectivity assays
Radical scavenging mechanistic studies
2-Oxo slow radical kinetics
DPPH and oxyhemoglobin oxidation assays
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